![molecular formula C10H16N2O B174989 N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine CAS No. 134923-62-9](/img/structure/B174989.png)
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine
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Overview
Description
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, commonly known as 1,4-diaminobutane or 2-methoxyethyl-methylbenzene-diamine, is a chemical compound used in a variety of laboratory experiments. The compound is a colorless liquid with a molecular weight of 128.2 g/mol and a boiling point of 125°C. It is soluble in water, alcohol, and ether. The compound is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Scientific Research Applications
Antisense Oligonucleotides
The compound’s derivatives are explored in the context of antisense oligonucleotides for treating genetic disorders such as spinal muscular atrophy (SMA), which is associated with mutations in the SMN1 gene .
Antimicrobial Potential
Benzimidazole derivatives, which include N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, possess antimicrobial potential and are used in the development of new pharmacological agents with antifungal activity .
Immune Activation Reduction
Some derivatives are reported to reduce immune activation of nucleic acid-based drugs without affecting therapeutic effects, which is crucial for the development of safer gene therapies .
Mechanism of Action
Target of Action
The primary target of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, also known as Nusinersen, is the Survival Motor Neuron 2 (SMN2) gene . The SMN2 gene is critical for the survival and functioning of motor neurons .
Mode of Action
Nusinersen is an antisense oligonucleotide that binds to the intron splicing silencer-N1 (ISS-N1), a site present ten nucleotides down to the junction of exon 7 and intron 7 of the SMN2 pre-mRNA transcript . This binding modulates the splicing of the SMN2 pre-mRNA transcript to increase the inclusion of exon 7, thereby increasing the production of full-length SMN2 protein .
Biochemical Pathways
The action of Nusinersen affects the splicing of SMN2 pre-mRNA transcript . By increasing the inclusion of exon 7 in the transcript, it augments the production of functional SMN protein . This protein is crucial for motor neuron survival, and its increased production can help mitigate the symptoms of conditions like spinal muscular atrophy (SMA), which are caused by insufficient levels of this protein .
Pharmacokinetics
Nusinersen exhibits prolonged pharmacokinetics with a half-life of approximately 135–177 days in the cerebrospinal fluid (CSF) and 63–87 days in plasma . It is administered intrathecally, ensuring 100% bioavailability in the CSF . The compound’s protein binding is less than 25% in the CSF and over 94% in plasma .
Result of Action
The primary result of Nusinersen’s action is the increased production of full-length SMN2 protein . This increase can help compensate for the loss of function in the SMN1 gene, which is the primary cause of SMA . By enhancing the production of functional SMN protein, Nusinersen can help alleviate the symptoms of SMA and improve motor function .
properties
IUPAC Name |
4-N-(2-methoxyethyl)-4-N-methylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(7-8-13-2)10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMBWYARECKGQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604923 |
Source
|
Record name | N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine | |
CAS RN |
134923-62-9 |
Source
|
Record name | N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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